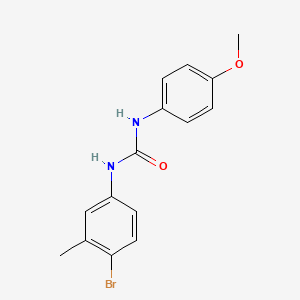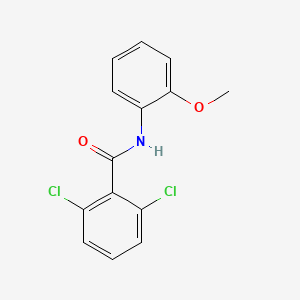
N-(4-bromo-3-methylphenyl)-N'-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-N'-(4-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(4-methoxyphenyl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins in the body, leading to the inhibition of cancer cell growth or viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus. Furthermore, this compound has been shown to have antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromo-3-methylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its high potency and selectivity. This compound has been shown to have potent anticancer and antiviral activity at low concentrations. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its use in certain assays.
Future Directions
There are several future directions for the research on N-(4-bromo-3-methylphenyl)-N'-(4-methoxyphenyl)urea. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the study of its potential applications in the development of new anticancer and antiviral drugs. Furthermore, the study of the mechanism of action of this compound may lead to the discovery of new targets for cancer and viral therapy. Finally, the study of the physicochemical properties of this compound may lead to its potential applications in material science.
Synthesis Methods
N-(4-bromo-3-methylphenyl)-N'-(4-methoxyphenyl)urea can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-bromo-3-methylphenyl isocyanate and 4-methoxyaniline in the presence of a base such as triethylamine. The reaction yields this compound as a white solid.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, this compound has been studied for its potential anticancer, antiviral, and antimicrobial activities. In organic chemistry, it has been used as a building block for the synthesis of various compounds. In material science, it has been studied for its potential applications in the development of organic semiconductors and conducting polymers.
properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-9-12(5-8-14(10)16)18-15(19)17-11-3-6-13(20-2)7-4-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSWQZDXYIZKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzamide](/img/structure/B5727975.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5727988.png)

![4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5728004.png)



![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)
![2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)


